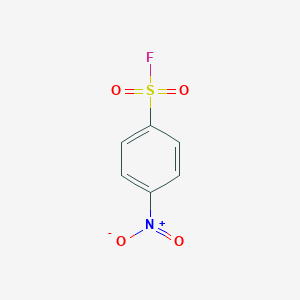

4-Nitrobenzenesulfonyl fluoride

Descripción

Historical Context and Evolution of its Research Utility

The research utility of 4-nitrobenzenesulfonyl fluoride (B91410) (also referred to as p-nitrobenzenesulfonyl fluoride or NBSF) is historically rooted in the field of protein chemistry. It was identified as a highly reactive electrophilic agent with a notable specificity for modifying tyrosine residues within proteins. rsc.org This characteristic allowed researchers to use it as a chemical probe to map the location and functional importance of tyrosine residues in a variety of enzymes and receptors, including DNase, estradiol (B170435) 17β-dehydrogenase, and dopamine (B1211576) receptors. rsc.org The ability to selectively target and covalently modify a specific amino acid was a significant step in understanding protein structure and function.

The evolution of its use has mirrored the advancements in chemical biology and drug discovery. Initially employed for fundamental protein modification studies, the focus has expanded. For instance, research into related compounds, such as 2-nitrobenzenesulfonyl fluoride, has revealed potential applications in developing new antibiotics, demonstrating the broader utility of the nitrobenzenesulfonyl fluoride scaffold. nih.govrsc.org More recently, the applications of sulfonyl fluorides, including 4-nitrobenzenesulfonyl fluoride, have been revolutionized by their incorporation into "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This has positioned them as versatile connectors for assembling complex molecular architectures, including linking small molecules to proteins and nucleic acids. sigmaaldrich.com

Significance of Sulfonyl Fluorides as Electrophilic Reagents in Contemporary Chemical Sciences

Sulfonyl fluorides have emerged as a privileged class of electrophilic reagents in modern chemical sciences due to their unique balance of stability and reactivity. nih.gov Unlike their more reactive counterparts, sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and are resistant to reduction, allowing them to be used in a wide range of reaction conditions, including aqueous environments compatible with biological systems. bldpharm.com

This stability, coupled with their potent but selective electrophilicity, makes them ideal "warheads" for covalent inhibitors and chemical probes in drug discovery and chemical biology. nih.govnih.gov A key advantage of sulfonyl fluorides is their ability to react with a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine. They are known to form stable covalent bonds with serine, threonine, lysine, tyrosine, and histidine residues within protein binding sites. uga.eduacs.org This expanded reactivity profile allows for the targeting of a wider array of proteins that may lack an accessible cysteine residue.

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless, has further cemented the importance of sulfonyl fluorides. nih.govuga.edu SuFEx is a set of near-perfect, reliable reactions for rapidly and efficiently connecting molecular modules. bldpharm.com This "click chemistry" approach has found widespread application in synthesizing polymers, developing new materials, and, most significantly, in drug discovery for creating vast libraries of compounds for high-throughput screening and for the late-stage functionalization of complex drug candidates. grantome.comacs.org The robust and versatile nature of the S-F bond makes sulfonyl fluorides indispensable tools in the modern chemist's toolkit. acs.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 349-96-2 |

| Molecular Formula | C₆H₄FNO₄S |

| Molecular Weight | 205.16 g/mol sigmaaldrich.com |

| Appearance | Solid (white to off-white) |

| Melting Point | 75-80 °C |

| Solubility in Water | Insoluble |

Reactivity of Sulfonyl Fluorides with Amino Acid Residues

| Amino Acid Residue | Reactivity with Sulfonyl Fluorides |

| Tyrosine | Yes rsc.orgacs.org |

| Lysine | Yes uga.eduacs.org |

| Histidine | Yes uga.eduacs.org |

| Serine | Yes uga.edu |

| Threonine | Yes uga.edu |

| Cysteine | Forms unstable adducts acs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLAPUHJWRZEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188458 | |

| Record name | 4-Nitrobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-96-2 | |

| Record name | 4-Nitrobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzenesulfonyl Fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Nitrobenzenesulfonyl Fluoride

Conventional Synthetic Routes to 4-Nitrobenzenesulfonyl Fluoride (B91410)

Conventional approaches to the synthesis of 4-nitrobenzenesulfonyl fluoride have been well-established, providing reliable, albeit sometimes harsh, methods for its preparation. These methods typically involve the conversion of sulfonic acids and their derivatives, fluoride exchange reactions, or the direct conversion of thiols.

Preparation from 4-Nitrobenzenesulfonic Acid and Derivatives

The synthesis of sulfonyl fluorides from sulfonic acids is a direct and appealing strategy due to the stability and ready availability of the starting materials. nih.govtheballlab.com This approach avoids the need for oxidative steps or the handling of highly reactive intermediates like sulfonyl chlorides. nih.govtheballlab.com

One effective method involves a two-step, one-pot process where the sulfonic acid is first converted to the corresponding sulfonyl chloride. nih.govccspublishing.org.cn For instance, the combination of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) can generate the sulfonyl chloride in situ, which is then treated with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the sulfonyl fluoride. ccspublishing.org.cn Another approach utilizes cyanuric chloride or trichloroacetonitrile to form the sulfonyl chloride, followed by a halogen exchange with a fluoride salt. nih.govrsc.org However, these methods can be limited, sometimes being restricted to aryl sulfonic acids or requiring long reaction times. nih.gov

More direct, single-step deoxyfluorination strategies have also been developed. nih.gov Reagents like Xtalfluor-E® and thionyl fluoride have been successfully employed to convert both aryl and alkyl sulfonic acids and their salts directly to sulfonyl fluorides in high yields and under mild conditions. nih.govnih.govrsc.org For example, the use of thionyl fluoride can convert sulfonic acid sodium salts to sulfonyl fluorides in yields ranging from 90-99% within an hour. nih.govnih.govrsc.org The reaction of 4-nitrobenzenesulfonic acid with Xtalfluor-E® has been reported to produce this compound in high yield. nih.gov

Table 1: Comparison of Reagents for Direct Deoxyfluorination of Sulfonic Acids

| Reagent | Precursor | Conditions | Yield of this compound | Reference |

| Xtalfluor-E® | 4-Nitrobenzenesulfonic acid | Mild | High | nih.gov |

| Thionyl fluoride | Sodium 4-nitrobenzenesulfonate | 1 hour | 90-99% (general) | nih.govnih.govrsc.org |

| Cyanuric chloride/KHF₂ | 4-Nitrobenzenesulfonic acid | 60°C, 12h then RT, 12h | 45% | rsc.org |

This table provides a summary of different reagents used for the direct conversion of 4-nitrobenzenesulfonic acid and its salts to this compound, highlighting the reaction conditions and reported yields.

Fluoride Exchange Reactions from Sulfonyl Chlorides

The most traditional and widely used method for synthesizing sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chlorides. ccspublishing.org.cnnih.gov This approach is favored for its simplicity and the high yields it typically affords. organic-chemistry.org

A variety of fluoride sources can be employed for this transformation. Aqueous solutions of potassium fluoride (KF) or potassium bifluoride (KHF₂) are common reagents. rsc.orgmdpi.com The reaction can be performed in a biphasic mixture, such as water/acetone, with KF, providing a simple and mild route to a broad range of sulfonyl fluorides with high efficiency. organic-chemistry.org The use of a phase-transfer catalyst, like 18-crown-6 (B118740) ether, in acetonitrile (B52724) with KF can also facilitate an efficient conversion. rsc.orgmdpi.com

The reaction conditions are generally mild, often proceeding at room temperature, and the workup is typically straightforward. organic-chemistry.org This method demonstrates broad functional group tolerance, allowing for the synthesis of sulfonyl fluorides with both electron-donating and electron-withdrawing substituents in excellent yields. mdpi.com

Table 2: Fluoride Sources for Halogen Exchange from 4-Nitrobenzenesulfonyl Chloride

| Fluoride Source | Solvent/Conditions | Key Features | Reference |

| Potassium Fluoride (KF) | Water/Acetone, biphasic | Mild, simple, high yield (84-100% general) | organic-chemistry.org |

| Potassium Bifluoride (KHF₂) | Acetonitrile/Water | Effective for a range of substrates | mdpi.com |

| Potassium Fluoride (KF) / 18-crown-6 | Acetonitrile | Phase-transfer catalysis, excellent yields | rsc.orgmdpi.com |

This table summarizes common fluoride sources and reaction conditions for the synthesis of this compound from its corresponding sulfonyl chloride, emphasizing the advantages of each system.

Direct Conversion from Thiols

The direct conversion of thiols to sulfonyl fluorides offers an alternative synthetic route that bypasses the need to pre-form sulfonic acids or sulfonyl chlorides. thieme-connect.comorganic-chemistry.org This transformation typically involves an oxidative fluorination process.

One common strategy is a one-pot reaction where the thiol is first oxidized to a sulfonyl chloride intermediate, which then undergoes a fluoride-chloride exchange. thieme-connect.com A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can be used for the initial oxidative chlorination, followed by the addition of a fluoride source like potassium bifluoride (KHF₂). thieme-connect.comorganic-chemistry.org This method is praised for its mild conditions, operational simplicity, and high efficiency across a broad range of substrates, including aryl, alkyl, benzyl, and heteroaryl thiols. thieme-connect.com

Another approach utilizes aqueous sodium hypochlorite (B82951) for the oxidation of thiols to the corresponding sulfonyl chlorides, followed by the addition of KHF₂ to furnish the sulfonyl fluoride. ccspublishing.org.cnmdpi.com This method has proven effective for a variety of heteroaromatic thiols. mdpi.com Recently, a green chemistry approach using SHC5® (a stabilized hypochlorite solution) and KF has been developed for the conversion of thiols and disulfides into sulfonyl fluorides, offering a safe, low-cost, and environmentally friendly alternative. osaka-u.ac.jp

Catalytic and Advanced Synthetic Approaches

In addition to conventional methods, recent research has focused on developing more advanced and efficient catalytic and electrochemical strategies for the synthesis of sulfonyl fluorides, including this compound.

Lewis Acid Catalysis in Sulfonyl Fluoride Synthesis

Lewis acid catalysis has emerged as a promising strategy to facilitate the synthesis of sulfonyl-containing compounds from sulfonyl fluorides. acs.orgorganic-chemistry.orgnih.govnih.gov While much of the research focuses on the reaction of sulfonyl fluorides (the SuFEx reaction), the principles can inform synthetic strategies. acs.orgorganic-chemistry.org Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can activate the sulfonyl fluoride towards nucleophilic attack. nih.govnih.gov This activation is proposed to occur through the formation of a Lewis acid/base adduct with either the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur atom. nih.gov

While direct Lewis acid-catalyzed synthesis of sulfonyl fluorides is less common, the understanding of Lewis acid activation provides a foundation for developing such methodologies. For instance, a method has been developed using metal Lewis acids like Ca(NTf₂)₂ to catalyze the reaction of sulfonyl fluorides with silyl (B83357) amines to form sulfonamides. acs.orgorganic-chemistry.org This indicates the potential for Lewis acids to play a role in the broader chemistry of sulfonyl fluoride synthesis and functionalization.

Table 3: Examples of Lewis Acids in Sulfonyl Fluoride Chemistry

| Lewis Acid | Application | Key Finding | Reference |

| Ca(NTf₂)₂ | Activation of sulfonyl fluorides for sulfonamide formation | Mediates nucleophilic addition of amines to sulfonyl fluorides | nih.govnih.gov |

| Ca(OTf)₂ | Catalyzes SuFEx reactions | Effective catalyst for coupling sulfonyl fluorides with silyl amines | organic-chemistry.orgnih.gov |

| La(NTf₂)₃ | Catalyzes SuFEx reactions | Demonstrates catalytic efficacy in SuFEx reactions | organic-chemistry.org |

This table showcases various Lewis acids that have been employed in the activation and reaction of sulfonyl fluorides, highlighting their role in facilitating these transformations.

Electrochemical Methods for Sulfonyl Fluoride Formation

Electrochemical synthesis offers a mild, environmentally friendly, and often highly efficient alternative for the preparation of sulfonyl fluorides. nih.govnih.gov These methods avoid the need for stoichiometric chemical oxidants and can utilize readily available and inexpensive starting materials. nih.govnih.govrsc.org

A notable electrochemical approach involves the oxidative coupling of thiols or disulfides with potassium fluoride (KF). nih.govnih.govacs.org This reaction is typically carried out in a biphasic solvent system using inexpensive graphite (B72142) and stainless steel electrodes. nih.govacs.org The process is applicable to a wide variety of alkyl, benzyl, aryl, and heteroaryl thiols and disulfides, providing the corresponding sulfonyl fluorides in good yields. nih.govtue.nl The proposed mechanism involves the anodic oxidation of the thiol to a disulfide, which is further oxidized to a radical cation that reacts with fluoride. acs.org

Other electrochemical methods include the synthesis of sulfonyl fluorides from sulfonyl hydrazides using Et₃N·3HF as the fluoride source, and the oxidation of sulfinic salts. rsc.orgrsc.orgresearchgate.net These electrochemical strategies represent a significant advancement in the sustainable synthesis of sulfonyl fluorides. rsc.org

Table 4: Overview of Electrochemical Syntheses of Sulfonyl Fluorides

| Starting Material | Fluoride Source | Key Features | Reference |

| Thiols/Disulfides | Potassium Fluoride (KF) | Mild, environmentally benign, avoids stoichiometric oxidants | nih.govnih.govacs.org |

| Sulfonyl Hydrazides | Et₃N·3HF | Utilizes an inexpensive fluoride source under mild conditions | rsc.orgrsc.org |

| Sulfinic Salts | Et₃N·HF | Anodic oxidation provides sulfonyl fluorides | rsc.orgresearchgate.net |

| Thianthrenium salts | Potassium Bifluoride (KHF₂) | Does not require exogenous oxidants or catalysts | rsc.org |

This table outlines various electrochemical methods for the synthesis of sulfonyl fluorides from different precursors, emphasizing the advantages of each approach.

Strategies for Derivatization and Analogue Synthesis of this compound

Functional Group Modifications and Structure-Activity Relationship (SAR) Studies

The derivatization of this compound is a key strategy for exploring its chemical space and for conducting structure-activity relationship (SAR) studies. These studies are crucial in fields like medicinal chemistry and chemical biology to understand how specific structural modifications influence the biological activity of a molecule.

Functional group modifications on the this compound scaffold can involve alterations to both the nitro group and the sulfonyl fluoride moiety, as well as the introduction of various substituents on the aromatic ring. For instance, the reduction of the nitro group to an amine can significantly alter the electronic properties and biological interactions of the molecule. researchgate.net

SAR studies on related nitrobenzenesulfonyl fluoride derivatives have revealed important insights. For example, in the context of antibacterial activity, the relative position of the nitro and sulfonyl fluoride groups on the benzene (B151609) ring is critical. researchgate.net Studies have shown that an ortho-configuration of these two groups is essential for antibacterial activity against certain strains. researchgate.net Derivatives with meta or para configurations were found to be inactive. researchgate.net Furthermore, the nature of the electrophile is also crucial, with the sulfonyl fluoride group being a more effective electrophile than a sulfonyl chloride in this context. researchgate.net

Halogen modifications on the aromatic ring of nitrobenzenesulfonyl fluoride have also been explored. While some halogenated derivatives retain biological activity, most modifications have been found to result in lower potency compared to the parent compound. researchgate.net

Table 2: Structure-Activity Relationship of Nitrobenzenesulfonyl Fluoride Derivatives

| Compound | Configuration | Electrophile | Antibacterial Activity (MIC99 µg/mL against E. coli) | Reference |

| 2-Nitrobenzenesulfonyl fluoride | ortho | Sulfonyl fluoride | 5.15 | researchgate.net |

| 3-Nitrobenzenesulfonyl fluoride | meta | Sulfonyl fluoride | Inactive | researchgate.net |

| This compound | para | Sulfonyl fluoride | Inactive | researchgate.net |

| 2-Nitrobenzenesulfonyl chloride | ortho | Sulfonyl chloride | Inactive | researchgate.net |

This table summarizes the structure-activity relationship for different isomers of nitrobenzenesulfonyl fluoride and a related sulfonyl chloride, highlighting the importance of the ortho-configuration and the sulfonyl fluoride group for antibacterial activity.

Synthesis of Isotopic and Radiolabeled Analogues (e.g., [¹⁸F]this compound for Positron Emission Tomography)

The synthesis of isotopically labeled analogues of this compound, particularly with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), is of significant interest for applications in Positron Emission Tomography (PET) imaging. uchicago.eduopenmedscience.com PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level. uchicago.edu The relatively short half-life of ¹⁸F (approximately 109.8 minutes) makes it an ideal radioisotope for many PET studies. uchicago.edunih.gov

The synthesis of [¹⁸F]this compound typically involves a nucleophilic aromatic substitution reaction (SNAAr). uchicago.edu This reaction requires an activated aromatic ring, which is provided by the electron-withdrawing nitro group in the para position to the leaving group. uchicago.edu The precursor for this radiosynthesis would be a 4-nitrobenzene derivative with a suitable leaving group, such as a nitro group or a trimethylammonium salt, at the position where the [¹⁸F]fluoride is to be introduced.

The general procedure for ¹⁸F-radiolabeling involves the production of [¹⁸F]fluoride via proton irradiation of [¹⁸O]H₂O in a cyclotron. nih.gov The resulting aqueous [¹⁸F]fluoride is then made reactive, often by using a phase-transfer catalyst like Kryptofix 2.2.2 in combination with a carbonate base, or by preparing tetrabutylammonium [¹⁸F]fluoride. nih.gov This "naked" [¹⁸F]fluoride is then reacted with the precursor molecule in a polar aprotic solvent at an elevated temperature. uchicago.edu

The development of automated synthesis modules has significantly improved the efficiency, reproducibility, and safety of producing ¹⁸F-labeled radiopharmaceuticals. openmedscience.com These automated systems can handle the entire process from the initial trapping of [¹⁸F]fluoride to the final purification of the radiolabeled product. openmedscience.com

The resulting [¹⁸F]this compound can then be used as a reactive prosthetic group for labeling biomolecules, such as peptides and proteins, for PET imaging studies. nih.gov The sulfonyl fluoride moiety can react with specific amino acid residues, allowing for the targeted delivery of the ¹⁸F-label to sites of interest in the body.

Mechanistic Investigations of 4 Nitrobenzenesulfonyl Fluoride Reactivity

Electrophilic Characteristics and Nucleophilic Reaction Pathways

The chemical reactivity of 4-nitrobenzenesulfonyl fluoride (B91410) is dominated by the electrophilic nature of the sulfur atom within the sulfonyl fluoride (-SO₂F) group. vulcanchem.com The fluorine atom, being highly electronegative, creates a strong dipole in the sulfur-fluorine bond, rendering the sulfur atom highly positive and thus a prime target for nucleophilic attack. boulingchem.com

This inherent electrophilicity is significantly amplified by the presence of the nitro group (-NO₂) at the para position of the benzene (B151609) ring. vulcanchem.com As a potent electron-withdrawing group, the nitro group decreases the electron density of the entire aromatic system through both inductive and resonance effects. This electronic pull extends to the sulfonyl fluoride moiety, further intensifying the positive character of the sulfur atom and making the S-F bond more susceptible to cleavage by nucleophiles. boulingchem.com Consequently, 4-nitrobenzenesulfonyl fluoride readily engages in nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and even water, which can act as a nucleophile leading to hydrolysis. vulcanchem.comboulingchem.com

The general pathway for these reactions involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a new bond between the nucleophile and the sulfonyl group. This reactivity forms the basis for its application as a reagent for introducing the 4-nitrobenzenesulfonyl group onto other molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄FNO₄S vulcanchem.com |

| Molecular Weight | 205.16 g/mol vulcanchem.comsigmaaldrich.com |

| Appearance | Yellow to light yellow crystalline powder vulcanchem.com |

| Melting Point | 75-80 °C sigmaaldrich.com |

| Boiling Point | 305.1±25.0 °C (Predicted) vulcanchem.com |

| Key Reactivity | Electrophilic center at the sulfonyl fluoride group vulcanchem.com |

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry Involving this compound

This compound is a key reagent in the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful and reliable reactions that fall under the "click chemistry" umbrella. sigmaaldrich.comnih.gov SuFEx chemistry leverages the unique reactivity of the S(VI)-F bond, which is remarkably stable under many conditions yet can be selectively activated to react with nucleophiles. researchgate.netbldpharm.com

The core principle of SuFEx is the exchange of a fluoride atom at a hexavalent sulfur center for a nucleophile. researchgate.net Unlike sulfonyl chlorides, which can undergo undesirable reduction pathways, sulfonyl fluorides react cleanly via substitution at the sulfur atom. nih.govbldpharm.com The S-F bond is thermodynamically stable and resistant to hydrolysis and thermolysis, yet its reactivity can be controllably "switched on" in the presence of appropriate catalysts. sigmaaldrich.combldpharm.comnih.gov

Catalysis is crucial for activating the otherwise latent S-F bond. Several types of catalysts are effective:

Tertiary Amines: Bases like triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate the reaction, particularly with amine and phenol (B47542) nucleophiles. nih.gov

Lewis Acids: Metal-based Lewis acids, such as Ca(NTf₂)₂, have been shown to catalyze SuFEx reactions, for instance, in the reaction of sulfamoyl fluorides with amines. nih.gov

Bifluoride Salts and Hydrogen-Bond Donors: The fluoride ion leaving group can be stabilized by protons or silyl (B83357) groups, which helps to drive the reaction forward. bldpharm.com Hydrogen-bonding catalysts like ureas can solubilize and activate alkali metal fluorides for nucleophilic substitution. nih.govox.ac.uk In some cases, the reaction is thought to proceed via the formation of a bifluoride ion ([F-H-F]⁻), which stabilizes the leaving fluoride and prevents the reverse reaction. bldpharm.com

SuFEx reactions exhibit broad nucleophile scope, but also a high degree of selectivity, making them exceptionally useful in complex chemical environments. researchgate.net The reactivity of sulfonyl fluorides like this compound has been demonstrated with a wide range of nucleophiles.

O-Nucleophiles: Phenols (often as their silyl ethers) are common substrates, reacting to form stable aryl sulfate (B86663) esters. researchgate.netnih.gov

N-Nucleophiles: Primary and secondary amines react to form sulfonamides. researchgate.netnih.gov

Biological Nucleophiles: A significant advantage of SuFEx chemistry is its biocompatibility. Sulfonyl fluorides are generally latent towards biological nucleophiles but can be activated by the specific microenvironment of a protein's binding site. nih.govnih.gov They have been shown to react selectively with the side chains of specific amino acid residues, including tyrosine, lysine, histidine, serine, and threonine, making them valuable tools for chemical biology and the development of covalent inhibitors. bldpharm.comnih.gov

The selectivity is often controlled by the reaction conditions and the nature of the catalyst. For example, in the presence of both an aniline (B41778) and a phenol, SOF₄ can be directed to react preferentially with the amine, while SO₂F₂ reacts with the phenol, demonstrating the tunable selectivity of the SuFEx toolkit. nih.gov

The precise mechanism of catalysis can vary depending on the catalyst and substrates, but a general catalytic cycle for a base-mediated SuFEx reaction can be proposed. For the reaction of a sulfonyl fluoride (R-SO₂F) with a protic nucleophile (Nu-H), catalyzed by a tertiary amine base (e.g., Et₃N), the cycle likely involves the following steps:

Nucleophile Deprotonation: The amine base deprotonates the nucleophile, increasing its nucleophilicity.

Nucleophilic Attack: The resulting anion (Nu⁻) attacks the electrophilic sulfur atom of the sulfonyl fluoride. This occurs via a transition state where the fluoride is departing as the new S-Nu bond is forming.

Fluoride Elimination: The fluoride ion is eliminated.

Proton Transfer: The eliminated fluoride ion is protonated by the protonated base (Et₃NH⁺), regenerating the catalyst and forming HF. In many SuFEx protocols, a fluoride scavenger (like molecular sieves or silyl reagents) is added to irreversibly remove the fluoride byproduct, preventing the reverse reaction and deactivation of the base catalyst. researchgate.net

This cycle highlights the role of the catalyst in both activating the nucleophile and facilitating the departure of the leaving group.

Mechanisms of Nucleophilic Substitution at the Sulfonyl Center

The mechanism of nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl halides has been a subject of detailed investigation. For arenesulfonyl chlorides, the reaction is generally understood to proceed through a single transition state, consistent with an Sₙ2-type mechanism. mdpi.com

However, for arenesulfonyl fluorides, the mechanism can be different. Due to the high electronegativity of fluorine and its ability to stabilize negative charge, the reaction is proposed to proceed via an addition-elimination (A-E) mechanism . mdpi.com This pathway involves the formation of a pentacoordinate intermediate, a trigonal bipyramidal species known as a sulfurane. mdpi.com

The proposed steps for the A-E mechanism are:

Addition: The nucleophile attacks the electrophilic sulfur atom, breaking the S=O π-bond and forming a transient, high-energy sulfurane intermediate where both the incoming nucleophile and the leaving fluoride are bonded to the sulfur center.

Elimination: This intermediate then collapses, reforming the S=O bond and expelling the fluoride leaving group to give the final substitution product.

Computational studies support this distinction, indicating that while chloride exchange at arenesulfonyl chlorides proceeds via a single transition state (Sₙ2), the analogous fluoride exchange reaction favors the formation of a difluorosulfurane intermediate (A-E). mdpi.com The stability of this intermediate is a key factor differentiating the mechanistic pathways of sulfonyl fluorides from other sulfonyl halides.

Electronic and Steric Influence of the Nitro Group on Reactivity

The para-nitro group on the benzene ring exerts a profound electronic influence on the reactivity of this compound. Its primary role is to activate the sulfonyl fluoride group toward nucleophilic attack. vulcanchem.comboulingchem.com

The strong electron-withdrawing nature of the nitro group functions through two main effects:

Inductive Effect: The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the π-electrons of the ring, placing a formal positive charge on the carbon atom attached to the sulfonyl group. This resonance delocalization significantly depletes electron density at the sulfonyl center.

These combined effects make the sulfur atom in this compound significantly more electrophilic compared to that in unsubstituted benzenesulfonyl fluoride. vulcanchem.comboulingchem.com This enhanced electrophilicity lowers the activation energy for nucleophilic attack, thereby increasing the reaction rate. The electron-withdrawing group stabilizes the negatively charged transition state (and any potential sulfurane intermediate in an A-E mechanism), further accelerating the substitution. researchgate.net

Regarding steric influence, the para-position of the nitro group means it does not exert any direct steric hindrance on the sulfonyl group. Unlike ortho-substituents, which can sterically impede the approach of a nucleophile, the para-nitro group's influence is almost purely electronic. mdpi.com This combination of potent electronic activation without steric hindrance makes this compound a highly reactive and effective electrophile in SuFEx and other nucleophilic substitution reactions.

Hydrolytic Stability and Decomposition Mechanisms in Aqueous Environments

The hydrolytic stability of this compound is a critical factor in its application, particularly in biological and aqueous chemical systems. Generally, sulfonyl fluorides exhibit significantly greater stability towards hydrolysis than their sulfonyl chloride counterparts. nih.govnih.gov This enhanced stability is a key feature that makes them valuable as chemical biology probes and for applications in "click chemistry". nih.gov The resistance to hydrolysis is attributed to the strong sulfur-fluorine bond. nih.gov

Despite this general stability, the presence of a strong electron-withdrawing group, such as the para-nitro group in this compound, significantly influences its reactivity. This compound is described as a highly reactive electrophilic reagent. nih.gov The decomposition in aqueous environments proceeds via nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic sulfur atom of the sulfonyl fluoride group. This reaction leads to the formation of 4-nitrobenzenesulfonic acid and fluoride ions.

Table 1: pH-Dependent Stability of Phenylmethylsulfonyl fluoride (PMSF) at 25°C

| pH | Half-life |

|---|---|

| 7.5 | 110 minutes |

| 8.0 | 35 minutes |

This table illustrates the increased rate of hydrolysis of a related sulfonyl fluoride at higher pH. Data sourced from nih.gov.

The strong electron-withdrawing nitro group on the benzene ring of this compound is expected to make the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack than unsubstituted benzenesulfonyl fluoride. This would lead to a faster rate of hydrolysis compared to analogues without such activating groups. The stability is therefore a balance between the inherent strength of the S-F bond and the electronic activation provided by the nitro substituent. While resistant to hydrolysis under neutral or physiological conditions, its stability can be compromised in basic aqueous environments. nih.govresearchgate.net

Applications in Chemical Biology and Proteomics

Protein Modification and Bioconjugation Strategies

The sulfonyl fluoride (B91410) moiety of NBSF acts as a reactive "warhead" that can form stable covalent bonds with nucleophilic amino acid residues within proteins. This property is harnessed in various bioconjugation strategies to label and study proteins.

4-Nitrobenzenesulfonyl fluoride is a highly reactive electrophilic reagent that has been described as a tyrosine-specific modifying agent. rsc.org However, the broader class of sulfonyl fluorides is known for its ability to react with a range of nucleophilic amino acid residues, including serine, threonine, lysine, cysteine, and histidine, often in a context-dependent manner within the protein's three-dimensional structure. rsc.orgnih.gov This reactivity allows for the introduction of a stable sulfonyl linkage, which can be used to introduce reporter tags or other functional groups onto a protein of interest.

The general reactivity of sulfonyl fluorides with various amino acid residues provides a basis for the potential applications of this compound in protein modification. The specificity of the reaction can be influenced by factors such as the local protein environment, the accessibility of the residue, and the reaction conditions.

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid Residue | Type of Nucleophile | General Reactivity with Sulfonyl Fluorides |

| Tyrosine | Phenolic hydroxyl group | Frequently modified rsc.org |

| Serine | Aliphatic hydroxyl group | Can be targeted, especially in active sites of serine proteases rsc.org |

| Threonine | Aliphatic hydroxyl group | Can be modified nih.gov |

| Lysine | Epsilon-amino group | Can be modified nih.gov |

| Cysteine | Thiol group | Can be modified nih.gov |

| Histidine | Imidazole ring | Can be modified nih.gov |

This table is based on the general reactivity of the sulfonyl fluoride functional group.

Activity-based protein profiling (ABPP) is a powerful strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological mixtures. Sulfonyl fluorides, including by extension this compound, are valuable scaffolds for the design of activity-based probes (ABPs). nih.govnih.gov By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the this compound core, researchers can create probes that covalently label active enzymes. This allows for the identification of active enzymes in a proteome, the screening of enzyme inhibitors, and the discovery of novel enzyme functions. nih.govsigmaaldrich.com An alkyne-tagged sulfonyl fluoride, for instance, can covalently modify members of the S1 family of serine proteases, enabling their enrichment and identification through click chemistry and mass spectrometry. nih.gov

The covalent nature of the interaction between this compound and target enzymes makes it a useful tool for studying enzyme mechanisms and mapping the topography of their active sites. By identifying the specific amino acid residue that is modified by NBSF, researchers can gain valuable information about the residues that are crucial for catalysis. nih.gov This information can help to elucidate the catalytic mechanism of an enzyme and can guide the design of more specific and potent inhibitors. For example, covalent modification of an active site serine by a sulfonyl fluoride probe can provide insights into the local electronic environment and motions within the active site. nih.gov

The ability of this compound to react with surface-exposed amino acid residues can be exploited to study protein-protein interactions and conformational changes. Proximity-enabled sulfur(VI) fluoride exchange (SuFEx) reactions, where the sulfonyl fluoride group reacts with a nearby nucleophilic residue upon protein-protein binding, can be used to crosslink interacting proteins. nih.govescholarship.org This allows for the capture and identification of transient or weak protein interactions. Furthermore, changes in the reactivity of specific residues towards NBSF can indicate conformational changes in a protein upon binding to a ligand or another protein.

Enzyme Inhibition and Biological Target Modulation

The covalent modification of key amino acid residues in an enzyme's active site by this compound can lead to irreversible inhibition of the enzyme's activity. This makes it a useful tool for modulating the function of specific biological targets.

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes. Their active sites contain a highly reactive serine residue that is essential for their catalytic activity. Sulfonyl fluorides are well-established inhibitors of serine proteases, as they react with this active site serine to form a stable, inactive sulfonyl-enzyme conjugate. rsc.org this compound, as a member of this class, is expected to inhibit serine proteases like trypsin and chymotrypsin.

A study on the kinetics of inactivation of α-chymotrypsin by a series of substituted benzenesulfonyl fluorides provides a framework for understanding the inhibitory potential of this compound. nih.gov While specific kinetic data for the 4-nitro derivative was not explicitly detailed in the readily available abstract, the study highlights the methodology for determining the inhibition kinetics.

Table 2: Inhibition of Serine Proteases by Substituted Benzenesulfonyl Fluorides

| Enzyme | Inhibitor | Kinetic Parameter | Value | Reference |

| α-Chymotrypsin | Substituted Benzenesulfonyl Fluorides | Kinetic data for various derivatives have been determined. | Data for 4-nitro derivative requires consulting the full study. | nih.gov |

| Trypsin | Substituted Benzenesulfonyl Fluorides | Inhibition is expected based on the reactivity of the sulfonyl fluoride group. | Specific kinetic data for 4-nitro derivative is not readily available. |

Further research is needed to populate this table with specific kinetic data for this compound.

Discovery and Characterization of Covalent Enzyme Inhibitors

This compound and its derivatives are instrumental in the discovery and characterization of covalent enzyme inhibitors. Covalent inhibitors form a stable, irreversible bond with their target enzyme, often leading to enhanced potency and a prolonged duration of action compared to non-covalent inhibitors. wuxiapptec.comnomuraresearchgroup.com The sulfonyl fluoride moiety is a key "warhead" in these inhibitors, reacting with nucleophilic residues within the active sites of enzymes to form a covalent bond and inhibit their function.

A notable application of this is in targeting protein tyrosine phosphatases (PTPs), a class of enzymes that are often considered "undruggable." nih.gov High-throughput screening of libraries containing covalent fragments, including sulfonyl fluorides, has emerged as a systematic method for discovering novel PTP inhibitors. nih.gov This approach allows for the identification of "hits"—compounds that show inhibitory activity—which can then be further optimized to develop potent and selective drug candidates. wuxiapptec.com

The process of discovering targeted covalent inhibitors typically involves several stages:

Target Identification: Identifying a suitable enzyme and a specific amino acid residue within its active site for covalent modification. wuxiapptec.com

Hit Identification: Screening a library of compounds to find initial molecules that bind to and inhibit the target. wuxiapptec.com

Binding Characterization: Determining the kinetics and mechanism of the covalent binding. wuxiapptec.com

Lead Optimization: Modifying the structure of the hit compound to improve its potency, selectivity, and other pharmacological properties. wuxiapptec.com

Aryl sulfonyl fluorides, including derivatives of this compound, have a history of use as covalent inhibitors of serine proteases. nih.gov For instance, research has demonstrated the ability of benzenesulfonyl fluoride derivatives to selectively inhibit human neutrophil elastase (hNE), a serine protease implicated in inflammatory diseases. nih.gov In one study, a library of sulfonyl fluoride compounds was screened, leading to the discovery of potent and selective covalent inhibitors of hNE. nih.govchemrxiv.org High-resolution mass spectrometry confirmed that the inhibition mechanism involved the sulfonylation of the hNE enzyme. chemrxiv.org

The following table summarizes the inhibitory activity of selected sulfonyl fluoride compounds against human neutrophil elastase (hNE):

| Compound | Description | IC50 (μM) against hNE |

| 19 | Monovinylogous derivative | 2.2 ± 0.7 |

| 20, 21 | Ortho-sulfamoyl benzenesulfonyl fluorides | Considerably lower activity |

| 22 | Monoperfluoroalkyl sulfone derivative | Potent inhibitor |

Data sourced from a study on the discovery of covalent hNE inhibitors. nih.gov

Biocompatibility and Reactivity within Complex Biological Systems

The utility of this compound and related compounds in biological systems is closely tied to their reactivity and biocompatibility. The sulfonyl fluoride group is remarkably stable and generally unreactive in biological fluids and buffers on its own. chemrxiv.org This inertness is a crucial aspect of its biocompatibility, as it minimizes off-target reactions.

However, this stability can be overcome in the specific microenvironment of a protein's active site. chemrxiv.org This selective reactivity is a key feature of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been harnessed for various applications in chemical biology. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The sulfonyl fluoride motif can act as a connector to assemble small molecules with proteins or nucleic acids. chemicalbook.comsigmaaldrich.com

Chemical proteomics studies have utilized sulfonyl fluoride probes to identify functional residues in proteins within complex biological mixtures. nih.gov These probes have been shown to selectively label functional tyrosine residues in glutathione (B108866) transferases (GSTs), demonstrating their ability to target specific amino acids in a complex proteome. nih.gov The labeling of these tyrosine residues, which are crucial for the function of GSTs, highlights the potential of sulfonyl fluoride probes for functional proteomics studies. nih.gov

"Sleeping Beauty" Phenomenon in Protein-Enabled Reactivity

A fascinating aspect of the reactivity of sulfonyl fluoride probes in biological systems is the "Sleeping Beauty" phenomenon. chemrxiv.org This term describes the observation that these probes remain largely inert in biological fluids until they encounter a properly folded and functionally active protein that can catalyze the SuFEx reaction. chemrxiv.org In essence, the protein "awakens" the reactivity of the otherwise dormant sulfonyl fluoride.

This phenomenon is dependent on the unique microenvironment of the protein's active site, where specific amino acid side chains are positioned to facilitate the displacement of the stable sulfur-fluoride bond. chemrxiv.org Denatured proteins, which have lost their native three-dimensional structure, are unable to catalyze this reaction, rendering them inert to the sulfonyl fluoride probes. chemrxiv.org This requirement for a naturally folded protein underscores the high degree of selectivity inherent in this type of reactivity. chemrxiv.org

The "Sleeping Beauty" phenomenon has been exploited for the discovery of covalent enzyme inhibitors. chemrxiv.org By screening a library of SuFEx-able compounds against a target enzyme, researchers can identify molecules that are selectively "activated" by the enzyme to become covalent inhibitors. chemrxiv.org This approach was successfully used to discover selective covalent inhibitors of human neutrophil elastase (hNE). chemrxiv.org The inert nature of the sulfonyl fluoride probes in the absence of the active enzyme contributes to their low off-target reactivity, a desirable characteristic for potential therapeutic agents. chemrxiv.org

Pharmacological and Drug Discovery Research

Development of Antibacterial Agents and Pharmacophores

The search for new antibiotics, particularly against Gram-negative bacteria, has led to the investigation of a class of compounds known as nitro-substituted aromatic sulfonyl fluorides. Within this class, the specific placement of the nitro group relative to the sulfonyl fluoride (B91410) is a critical determinant of biological activity.

Scientific investigations into the antibacterial properties of nitrobenzenesulfonyl fluorides have revealed that the ortho-substituted isomer, 2-nitrobenzenesulfonyl fluoride, possesses remarkable antibacterial activity against Gram-negative pathogens. nih.govrsc.org However, studies explicitly demonstrate that isomers with the nitro group in the meta or para position, such as 4-Nitrobenzenesulfonyl fluoride, are inactive and exhibit no significant antibacterial effect against bacteria like E. coli. nih.govresearchgate.net This lack of activity in the para-isomer is a crucial finding, directing research efforts away from this specific compound as a direct antibacterial agent and toward understanding the structural requirements for efficacy.

Structure-activity relationship (SAR) studies have been pivotal in elucidating why certain isomers of nitrobenzenesulfonyl fluoride are active while others are not. The key findings from these studies conclude that the antibacterial activity is strictly dependent on the ortho positioning of the nitro group relative to the sulfonyl fluoride group. nih.govresearchgate.net This specific geometric arrangement is essential for the molecule's biological function.

Compounds where the nitro group is moved to the meta (3-nitrobenzenesulfonyl fluoride) or para (this compound) position lose their antibacterial efficacy against E. coli. nih.govresearchgate.net Furthermore, modifying the electrophilic sulfonyl fluoride to a sulfonyl chloride also results in a loss of activity, indicating that both the specific electrophile and the ortho-nitro geometry are indispensable. nih.gov

| Compound | Isomer Position | Antibacterial Activity against E. coli |

|---|---|---|

| 2-Nitrobenzenesulfonyl fluoride | Ortho | Active |

| 3-Nitrobenzenesulfonyl fluoride | Meta | Inactive |

| This compound | Para | Inactive |

The proposed mechanism of action for the antibacterially active ortho-isomer involves its activation by bacterial nitroreductase enzymes. escholarship.org This activation is thought to generate a more reactive species that can then covalently modify and inactivate essential bacterial proteins through alkylation, leading to cell death. nih.govescholarship.org

Given that this compound is inactive, it is understood that its molecular structure is not amenable to this activation pathway. The spatial orientation of the para-isomer likely prevents effective recognition and reduction by the bacterial nitroreductases, thereby precluding the formation of the cytotoxic agent. This highlights how subtle changes in molecular geometry can have profound impacts on biological mechanism and activity.

While the broader class of ortho-nitrobenzenesulfonyl fluorides has demonstrated promising activity against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa, this compound does not share this therapeutic potential. nih.govrsc.orgnih.gov Its fundamental lack of intrinsic antibacterial activity, as established by SAR studies, means it is ineffective against both susceptible and multidrug-resistant bacterial strains. nih.govresearchgate.net

Exploration as a Scaffold for Other Therapeutic Modulators

Despite its inactivity as an antibiotic, this compound's chemical characteristics make it a valuable tool in other areas of drug discovery. The sulfonyl fluoride moiety is a key functional group in a type of reaction known as Sulfur(VI) Fluoride Exchange (SuFEx), a powerful method in "click chemistry." chemicalbook.comsigmaaldrich.com

This chemistry allows the sulfonyl fluoride group to act as a stable yet reactive connector for linking molecules together. sigmaaldrich.comsigmaaldrich.com this compound has been identified as a protein-modifying agent with specificity for tyrosine residues. chemicalbook.com In this context, it is not used as a drug itself, but as a chemical probe or scaffold to build larger, more complex molecules that can be used to study biological systems or as components of new therapeutic agents. sigmaaldrich.comnih.gov Its stability and specific reactivity make it a reliable building block for medicinal chemists. sigmaaldrich.com

Radiopharmaceutical Applications in Molecular Imaging (e.g., PET Ligands)

A significant area of application for fluoride-containing compounds is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. radiologykey.commdpi.com The radioisotope Fluorine-18 (B77423) (¹⁸F) is widely used in PET due to its favorable decay properties. radiologykey.com

Research has demonstrated the successful synthesis of [¹⁸F]this compound. researchgate.net The electron-withdrawing nature of the nitro group makes this compound a potentially useful precursor for creating novel PET tracers. These tracers can be designed to bind to specific targets in the body, allowing for non-invasive imaging of biological processes or diseases. The ability to incorporate ¹⁸F into the this compound structure opens possibilities for its use in developing new diagnostic tools for oncology and other medical fields. researchgate.net

Computational and Theoretical Studies

Quantum Mechanical Investigations (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 4-nitrobenzenesulfonyl fluoride (B91410).

Computational studies are crucial for determining the three-dimensional structure and electronic landscape of molecules. While specific DFT studies for 4-nitrobenzenesulfonyl fluoride are not extensively published, analysis of the related compound, 2-nitrobenzenesulfonyl fluoride, by gas-phase electron diffraction (GED) and quantum chemical methods (B3LYP/6-311+G** and MP2/6-31G**) reveals key structural features. researchgate.net These calculations predict the existence of multiple conformers, with the most stable form having the S-F bond of the sulfonyl fluoride group oriented nearly perpendicular to the benzene (B151609) ring plane. researchgate.net For the 2-nitro isomer, this dominant conformer shows the S-F bond slightly bent towards the nitro group. researchgate.net

For this compound, computational methods can predict various physicochemical properties. Public databases provide computed data such as molecular weight, XLogP3 (a measure of lipophilicity), and polar surface area, which are essential for predicting its behavior in different chemical and biological environments. nih.gov

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 205.17 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 204.98450694 Da | nih.gov |

| Topological Polar Surface Area | 88.3 Ų | nih.gov |

DFT calculations are pivotal for understanding the mechanisms of reactions involving sulfonyl fluorides, such as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.govmonash.edunih.gov A computational study on the prototypical SuFEx reaction between methanesulfonyl fluoride and methylamine (B109427) using DFT (PBE0-D3/def2-TZVPP level of theory) showed that the reaction proceeds through a high-energy transition state. nih.gov The activation energy (ΔE‡) was calculated to be high (159 kJ/mol), indicating a significant energy barrier for the reaction in the absence of a catalyst. nih.gov

For this compound, the strong electron-withdrawing nature of the para-nitro group is expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted or alkyl sulfonyl fluorides. Computational analysis would likely reveal a lower activation barrier for the SuFEx reaction compared to methanesulfonyl fluoride, even without a catalyst, although a base would still be expected to accelerate the reaction significantly.

Calculated Energetics for the SuFEx reaction of Methanesulfonyl fluoride and Methylamine

| Parameter | Value (kJ/mol) | Condition |

|---|---|---|

| ΔE° | -8 | Uncatalyzed |

| ΔE‡ | 159 | Uncatalyzed |

| ΔG° | -4 | Uncatalyzed |

| ΔG‡ | 170 | Uncatalyzed |

| ΔΔG° (with base) | -33 | Catalyzed (N(CH₃)₃) |

| ΔΔG‡ (with base) | -27 | Catalyzed (N(CH₃)₃) |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring how a molecule like this compound interacts with biological macromolecules such as proteins. nih.govnih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound, which is known to be a reactive, tyrosine-specific modifying agent, docking studies can be used to identify potential binding sites on a protein of interest. nih.govchemicalbook.com For example, docking could be used to place the sulfonyl fluoride moiety in close proximity to the hydroxyl group of a tyrosine residue within a protein's active or allosteric site. nih.gov This approach has been successfully used for other sulfonyl fluoride-containing inhibitors to predict the reactive nucleophilic residue in a target protein, even in the absence of a full crystal structure. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and a protein over time, offering insights into the stability of the binding pose and the conformational changes that may occur. nih.gov An MD simulation of a this compound-protein complex, initiated from a docking pose, could be used to assess the stability of the interaction. It would allow researchers to observe the formation and lifetime of key interactions, such as hydrogen bonds between the nitro group and the protein, and to confirm that the sulfonyl fluoride group remains positioned for a potential covalent reaction with a nearby nucleophilic residue. nih.gov These simulations are also used to understand the role of water molecules in mediating or stabilizing the ligand-protein interaction. nih.gov

Mechanistic Elucidation and Prediction of Reactivity through Computational Modeling

Computational modeling is a powerful strategy for elucidating reaction mechanisms and predicting the chemical reactivity of compounds like this compound. nih.govnih.gov The high reactivity of this compound as an electrophile in SuFEx click chemistry is a direct consequence of its electronic structure, which can be thoroughly analyzed using computational methods. sigmaaldrich.comsigmaaldrich.com

The presence of the electron-withdrawing nitro group at the para-position significantly enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride group. Computational models can quantify this effect by calculating parameters such as the partial atomic charge on the sulfur atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is associated with the molecule's susceptibility to nucleophilic attack.

Furthermore, computational studies can predict the reactivity of this compound with a range of biological nucleophiles beyond serine, including threonine, lysine, tyrosine, cysteine, and histidine. nih.gov By modeling the reaction pathways for the covalent modification of these amino acid side chains, it is possible to calculate the activation barriers for each potential reaction. This allows for a prediction of which residues are most likely to be targeted by the compound under physiological conditions, influenced by factors like the pKa of the residue within its specific protein microenvironment. nih.gov Such computational predictions are invaluable for designing targeted covalent inhibitors and chemical probes for studying protein function. nih.gov

Advanced Analytical Techniques in Research of 4 Nitrobenzenesulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of 4-nitrobenzenesulfonyl fluoride (B91410). Both proton (¹H) and carbon-¹³ (¹³C) NMR provide foundational data for confirming the molecular structure. For instance, in the ¹H NMR spectrum of 4-nitrobenzenesulfonyl fluoride in deuterated chloroform (B151607) (CDCl₃), the aromatic protons typically appear as distinct doublets due to their coupling. Specifically, the protons ortho to the nitro group are observed at approximately 8.49 ppm, while the protons ortho to the sulfonyl fluoride group are found at around 8.25 ppm. rsc.org The ¹³C NMR spectrum further corroborates the structure with characteristic chemical shifts for the carbon atoms in the aromatic ring. rsc.org

Of particular significance is the use of fluorine-19 (¹⁹F) NMR. biophysics.orgwikipedia.org The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR experiments. biophysics.orgwikipedia.org The chemical shift of the fluorine atom in this compound is a sensitive probe of its electronic environment. In a typical ¹⁹F NMR spectrum recorded in CDCl₃, the signal for the fluorine in this compound appears at approximately +66.5 ppm relative to an external standard of trifluorochloromethane (CFCl₃). rsc.org This large chemical shift dispersion in ¹⁹F NMR is advantageous for distinguishing between different fluorine-containing species in a mixture. wikipedia.org

¹⁹F NMR is also invaluable for mechanistic investigations. For example, it can be used to monitor the progress of reactions involving this compound by observing the disappearance of the reactant's ¹⁹F signal and the appearance of new signals corresponding to the fluorine-containing products. uib.no The coupling between fluorine and neighboring protons (¹H-¹⁹F coupling) can also provide valuable structural information about the products formed. wikipedia.org The ability to directly observe the fluorine nucleus provides a powerful tool for understanding the transformations of the sulfonyl fluoride group during chemical reactions.

Table 1: Representative NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (ppm) |

|---|---|---|

| ¹H | CDCl₃ | 8.49 (d, 2H), 8.25 (d, 2H) rsc.org |

| ¹³C | CDCl₃ | 142.8, 131.7, 131.4, 130.3, 130.0 rsc.org |

| ¹⁹F | CDCl₃ | +66.5 rsc.org |

d = doublet

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a critical tool for monitoring reactions involving this compound and for the characterization of its derivatives. This technique provides precise mass-to-charge ratio (m/z) information, allowing for the determination of molecular weights and the elucidation of elemental compositions.

High-resolution mass spectrometry (HRMS) is particularly useful for confirming the identity of newly synthesized compounds. For example, the calculated exact mass of this compound (C₆H₄FNO₄S) is 204.9845 Da. nih.govchemspider.com Experimental HRMS analysis of its derivatives can confirm their elemental composition with high accuracy.

In the context of reaction monitoring, online mass spectrometry can be coupled with flow chemistry systems to provide real-time data on the formation of products and the consumption of reactants. durham.ac.ukworktribe.com This allows for rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. By continuously sampling the reaction mixture and analyzing it by MS, researchers can gain immediate insights into the reaction kinetics and the formation of any intermediates or byproducts. durham.ac.uk

For product characterization, techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely employed. nih.govnih.gov These hyphenated techniques separate complex mixtures before the components are introduced into the mass spectrometer for analysis. This is essential for identifying the various products that may be formed in a reaction involving this compound. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by fragmenting the parent ion and analyzing the resulting fragment ions, providing valuable information about the connectivity of atoms within the molecule. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄FNO₄S | chemspider.com |

| Average Mass | 205.159 Da | chemspider.com |

| Monoisotopic Mass | 204.984507 Da | nih.govchemspider.com |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. This technique has been instrumental in elucidating the precise structures of various derivatives of this compound, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. mdpi.com

Q & A

Q. What are the standard laboratory synthesis methods for 4-nitrobenzenesulfonyl fluoride?

The compound is typically synthesized via nucleophilic substitution using 4-nitrobenzenesulfonyl chloride and potassium fluoride (KF) in an aprotic solvent (e.g., acetonitrile or DMF). The reaction proceeds under reflux (60–80°C) for 6–12 hours, followed by filtration to remove KCl and solvent evaporation. Purification involves recrystallization from toluene or ethyl acetate to achieve >95% purity . Key parameters include anhydrous conditions to avoid hydrolysis and stoichiometric excess of KF to maximize yield.

Q. How should this compound be stored to ensure stability?

Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) at 2–8°C in a dark, dry environment. Avoid exposure to moisture, as hydrolysis generates toxic gases (e.g., HF). Compatibility testing with storage materials (e.g., aluminum, stainless steel) is recommended due to its corrosive nature .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used to introduce sulfonyl fluoride groups in nucleophilic substitution reactions. Common applications include:

- Synthesis of sulfonamides via reaction with amines .

- Preparation of sulfonate esters with alcohols .

- Click chemistry for bioconjugation in protein labeling .

| Reaction Type | Reagents/Conditions | Key Product |

|---|---|---|

| Nucleophilic substitution | Amines, K₂CO₃, DMF, 25°C, 4h | Sulfonamides |

| Esterification | Alcohols, Et₃N, THF, reflux, 8h | Sulfonate esters |

Advanced Research Questions

Q. How can reaction failures involving this compound be systematically analyzed?

Failed reactions (e.g., unreacted starting material) require multi-step troubleshooting:

- Mechanistic analysis : Verify nucleophilicity of reactants (e.g., amine pKa). Steric hindrance in heteroaromatic amines can impede substitution .

- Condition optimization : Increase temperature (e.g., 100°C in DMSO) or switch to polar aprotic solvents. Catalytic additives like DMAP may enhance reactivity.

- Analytical validation : Use HPLC or LC-MS to detect byproducts (e.g., hydrolyzed sulfonic acid) .

Q. What advanced analytical techniques are suitable for characterizing this compound and its derivatives?

- LC-MS with derivatization : Enhances detection sensitivity. For example, derivatization with dansyl chloride improves UV absorption .

- X-ray crystallography : Resolves structural ambiguities in sulfonamide products (e.g., bond angles in copper complexes) .

- NMR spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm) confirms sulfonyl fluoride integrity; ¹H/¹³C NMR tracks substitution patterns .

Q. How does the stability of this compound vary under aqueous vs. anhydrous conditions?

Hydrolysis occurs rapidly in water (t½ <1 hour at 25°C), generating 4-nitrobenzenesulfonic acid and HF. In anhydrous solvents (e.g., toluene), stability exceeds 6 months at 2–8°C. Kinetic studies show pseudo-first-order degradation in acidic/basic media, with activation energy (Ea) of ~45 kJ/mol .

Q. What role does this compound play in enzyme inhibition studies?

It acts as a covalent inhibitor of serine hydrolases and proteases by forming stable adducts with catalytic serine residues. Applications include:

- Activity-based protein profiling (ABPP) : Tagging active enzymes in complex biological samples .

- Inhibitor screening : IC₅₀ values determined via fluorometric assays (e.g., loss of enzyme activity upon binding) .

Q. How is this compound utilized in radiochemistry for ¹⁸F labeling?

It serves as a precursor for synthesizing ¹⁸F-labeled sulfonyl fluorides in positron emission tomography (PET). Key steps:

- Isotopic exchange : React with K¹⁸F in acetonitrile at 100°C.

- Purification : Solid-phase extraction (C18 columns) removes unreacted KF .

- Application : Labeling biomolecules (e.g., peptides) for in vivo imaging. Optimal radiochemical yields (>75%) require 5% water in the reaction mixture .

Comparative Reactivity and Safety

Q. How does this compound compare to other sulfonyl halides in reactivity?

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation .

- Spill management : Neutralize with calcium carbonate; collect residues in sealed containers for incineration .

- First aid : For skin contact, rinse with 1% calcium gluconate solution to mitigate HF exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.